molecular formula C17H12O B181556 2-Naphthyl phenyl ketone CAS No. 644-13-3

2-Naphthyl phenyl ketone

Cat. No.: B181556
CAS No.: 644-13-3
M. Wt: 232.28 g/mol
InChI Key: SJNXJRVDSTZUFB-UHFFFAOYSA-N
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Description

2-Naphthyl phenyl ketone, also known as phenyl 2-naphthyl ketone, is an organic compound with the molecular formula C₁₇H₁₂O. It is a ketone derivative where a phenyl group is attached to the second position of a naphthalene ring. This compound is known for its applications in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl phenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_8 + \text{C}_6\text{H}5\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{17}\text{H}{12}\text{O} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation or nitration can be achieved using halogens or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of naphthoic acid derivatives.

    Reduction: Formation of 2-naphthyl phenyl alcohol.

    Substitution: Formation of halogenated or nitrated naphthyl phenyl ketone derivatives.

Scientific Research Applications

2-Naphthyl phenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-naphthyl phenyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions are crucial in its role as a synthetic intermediate and in its biological activity.

Comparison with Similar Compounds

    Benzophenone: Similar structure but with two phenyl groups instead of a naphthyl group.

    2-Acetylnaphthalene: Similar structure but with an acetyl group instead of a phenyl group.

    1-Naphthyl phenyl ketone: Isomer with the phenyl group attached to the first position of the naphthalene ring.

Uniqueness: 2-Naphthyl phenyl ketone is unique due to the specific positioning of the phenyl group on the naphthalene ring, which influences its reactivity and applications. Its structural properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

naphthalen-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H12O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNXJRVDSTZUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883522
Record name Methanone, 2-naphthalenylphenyl-
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Molecular Weight

232.28 g/mol
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CAS No.

644-13-3
Record name 2-Benzoylnaphthalene
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Record name 2-Naphthyl phenyl ketone
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Record name 2-Benzoylnaphthalene
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Record name Methanone, 2-naphthalenylphenyl-
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Record name Methanone, 2-naphthalenylphenyl-
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Record name 2'-benzonaphthone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Naphthyl phenyl ketone be synthesized through a ring-opening reaction?

A1: Yes, while not directly synthesized, this compound can be produced through the thermolysis of a benzo-derivative of dihydro-oxazines. Specifically, heating the benzo-derivative (7) at 200°C leads to the formation of this compound. This reaction likely proceeds through an electrocyclic opening of the oxazine ring. []

Q2: Can this compound be used as a starting material to produce other useful chemicals?

A2: Yes, this compound can be selectively hydrogenated to form benzhydrol. [] This reaction utilizes magnesium oxide as a catalyst and 2-octanol as the hydrogen donor. Benzhydrol is a valuable intermediate in the pharmaceutical industry.

Q3: How does the structure of the hydrogen donor alcohol affect the hydrogenation of this compound?

A3: Research has shown that the reactivity of this compound in hydrogen transfer reactions is influenced by the structure of the hydrogen donor alcohol. [] This influence is particularly noticeable when comparing reactions carried out in liquid phase versus vapor phase. Further research explored the impact of various alcohols, including 2-octanol, as hydrogen donors for this reaction.

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